N-(3,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Overview
Description
“N-(3,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a derivative of thienopyrimidine . Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . Thienopyrimidine derivatives have various biological activities .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves different methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidine derivatives are versatile synthons for the preparation of heterocyclic thienopyrimidine derivatives . They can undergo various chemical reactions to form different compounds with potential biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure. For instance, the presence of the carboxamide group suggests that it may form hydrogen bonds, which could influence its solubility and reactivity .Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives, which this compound is a part of, have been widely studied for their diverse biological activities .
Mode of Action
Pyrimidine derivatives have been known to exhibit various pharmacological effects, including antimicrobial, antitumor, antidiabetic, anti-alzheimer’s disease, anti-inflammatory, and antioxidant applications
Biochemical Pathways
It’s worth noting that pyrimidine derivatives have been known to interact with various biochemical pathways due to their diverse pharmacological effects
Result of Action
Given the diverse pharmacological effects of pyrimidine derivatives, it can be inferred that akos000810678 may have a significant impact at the molecular and cellular levels .
Future Directions
Thienopyrimidine derivatives, including “N-(3,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide”, have shown promising results in the field of medicinal chemistry, particularly as potential anticancer agents . Future research could focus on optimizing their synthesis, improving their selectivity and efficiency, and exploring their mechanism of action in more detail .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3O2S/c18-11-5-4-9(7-12(11)19)20-15(23)13-8-10-16(25-13)21-14-3-1-2-6-22(14)17(10)24/h1-8H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXFMIWCLUABEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC(=C(C=C4)F)F)C(=O)N2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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